
Ethyl 2-(4-bromopyridin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-bromopyridin-3-yl)acetate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromopyridin-3-yl)acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the reaction of 4-bromopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(4-bromopyridin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4-aminopyridine or 4-thiopyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 4-bromopyridine-3-acetic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-bromopyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-bromopyridin-3-yl)acetate largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its application, such as drug development or biochemical research.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-(3-bromopyridin-4-yl)acetate
- Ethyl 2-(4-bromopyridin-2-yl)acetate
- Ethyl 2-(5-bromopyridin-3-yl)acetate
Comparison: While these compounds share a similar core structure, the position of the bromine atom on the pyridine ring can significantly influence their chemical reactivity and biological activity. Ethyl 2-(4-bromopyridin-3-yl)acetate is unique due to its specific substitution pattern, which can affect its interaction with various reagents and biological targets. This uniqueness makes it a valuable compound for targeted research and development efforts.
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
ethyl 2-(4-bromopyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-7-6-11-4-3-8(7)10/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
OWKUWSKVXSATGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



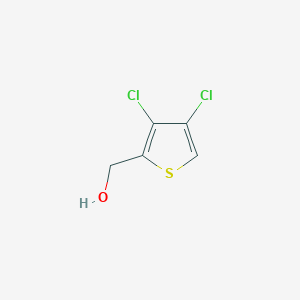
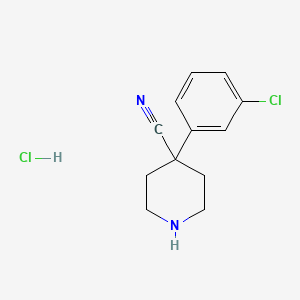
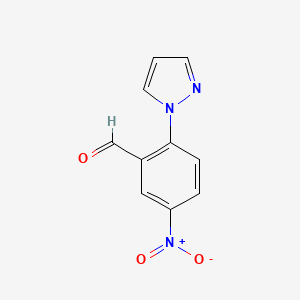
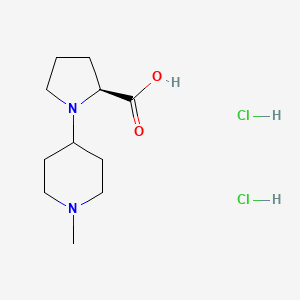
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
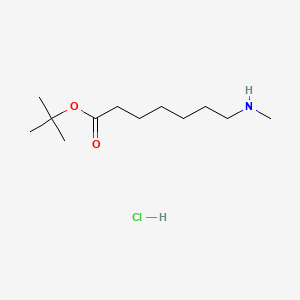



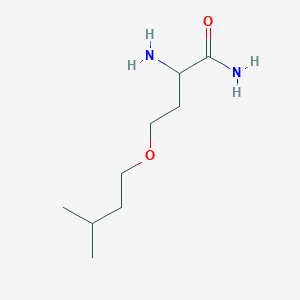

![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)
